
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide has been reported in the literature . For instance, NNN pincer palladium (II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been synthesized and characterized . These complexes have been utilized as catalysts for the Heck coupling of aryl bromides with styrenes, producing the corresponding aromatic olefins with high yields .Scientific Research Applications
Biochemical and Pharmacological Applications
Nicotinamide Derivatives in Metabolism and Bioactivity : Nicotinamide and its derivatives play a crucial role in the metabolism of various organisms, including mammals, insects, and bacteria. These compounds are involved in pellagra's prevention and treatment, an illness caused by niacin deficiency. Furthermore, nicotinamide derivatives have been explored for their antimicrobial, antiviral, and anti-inflammatory properties, showing potential in treating acute gastric lesions induced by stress through mechanisms involving prostacyclin and sensory nerves (Ellinger, Fraenkel, & Abdel Kader, 1947) (Brzozowski et al., 2008).
Crystal Growth and Design : Studies on nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids have been conducted to understand basic recognition patterns and crystal lattice energetic features. These insights are critical for the development of pharmaceutically active compounds and their formulation strategies (Jarzembska et al., 2017).
Organic Chemistry and Synthesis
Synthesis of Nicotinamide Derivatives : Research into the synthesis of fused pyrazoles and their ethoxyphthalimide derivatives highlights the versatility of nicotinamide derivatives in organic synthesis. These compounds have been evaluated for their antimicrobial and antiviral activities, offering a basis for developing new therapeutic agents (Joshi et al., 2010).
Anti-Inflammatory and Anticancer Properties : Celecoxib derivatives, incorporating nicotinamide structures, have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies contribute to the understanding of nicotinamide derivatives' therapeutic potential, highlighting their role in developing new treatments (Küçükgüzel et al., 2013).
Herbicidal Activity and SAR Study : N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activity against various agricultural pests. These findings are instrumental in the development of new herbicides based on natural-product chemistry (Yu et al., 2021).
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c15-14(16,17)12-3-2-11(10-19-12)13(22)18-5-8-23-9-7-21-6-1-4-20-21/h1-4,6,10H,5,7-9H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRILWXYSBSWAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

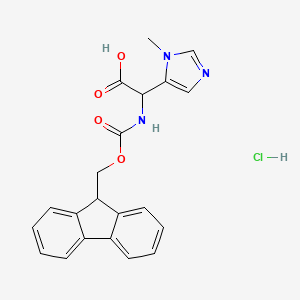
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)
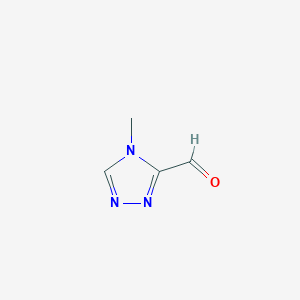

azanide](/img/structure/B2374295.png)
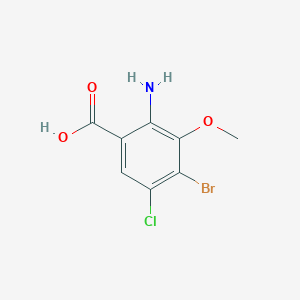
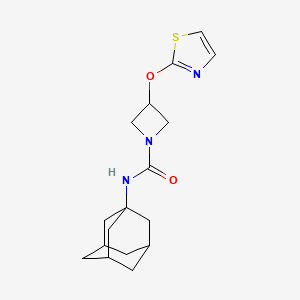
![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)

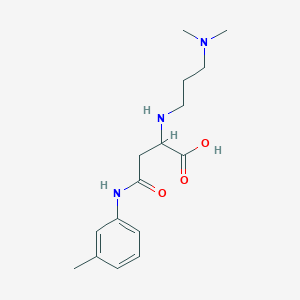
![N-[2-(4-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2374306.png)

![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)
